N~1~-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)heptane-1,7-diamine
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Overview
Description
Preparation Methods
The synthesis of N1-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)heptane-1,7-diamine typically involves multiple steps, starting with the preparation of the tetrahydroacridine core. This core is synthesized through a series of reactions, including cyclization and chlorination . The final step involves the coupling of the chloro-substituted tetrahydroacridine with heptane-1,7-diamine under specific reaction conditions, such as the use of a suitable solvent and catalyst . Industrial production methods may involve optimization of these steps to enhance yield and purity .
Chemical Reactions Analysis
N~1~-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)heptane-1,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The primary mechanism of action of N1-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)heptane-1,7-diamine involves the inhibition of acetylcholinesterase . By binding to the active site of the enzyme, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where acetylcholine levels are typically reduced .
Comparison with Similar Compounds
N~1~-(6-Chloro-1,2,3,4-tetrahydroacridin-9-yl)heptane-1,7-diamine can be compared with other acetylcholinesterase inhibitors such as tacrine and donepezil . While tacrine was one of the first acetylcholinesterase inhibitors used clinically, it has been associated with hepatotoxicity . Donepezil, on the other hand, is widely used due to its favorable safety profile . This compound offers a unique balance of efficacy and reduced toxicity, making it a promising candidate for further development .
Similar compounds include:
- Tacrine
- Donepezil
- Rivastigmine
- Galantamine
Properties
CAS No. |
681211-35-8 |
---|---|
Molecular Formula |
C20H28ClN3 |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
N'-(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)heptane-1,7-diamine |
InChI |
InChI=1S/C20H28ClN3/c21-15-10-11-17-19(14-15)24-18-9-5-4-8-16(18)20(17)23-13-7-3-1-2-6-12-22/h10-11,14H,1-9,12-13,22H2,(H,23,24) |
InChI Key |
XVZVHACWRQUMRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC3=C(C=CC(=C3)Cl)C(=C2C1)NCCCCCCCN |
Origin of Product |
United States |
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